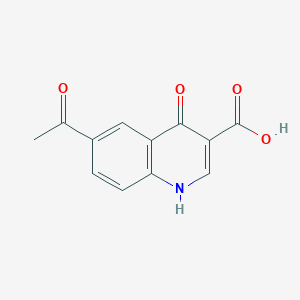

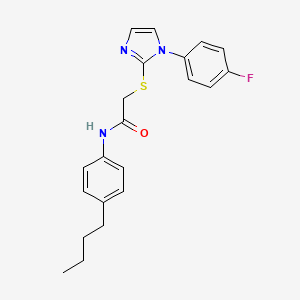

6-乙酰基-4-氧代-1,4-二氢喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

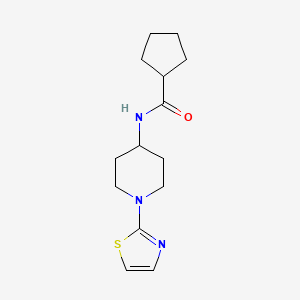

“6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a compound that has been used in the synthesis of a series of 4-quinolone-3-carboxylic acid-containing spirooxindole-pyrrolidine derivatives . It is also known as a novel HIV-1 integrase strand transfer inhibitor .

Synthesis Analysis

The compound can be prepared through the base-catalysed condensation of 6-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acids . A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields has been reported .

Molecular Structure Analysis

The structure of one of the compounds was investigated theoretically by computational techniques. DFT studies support the proposed mechanism for this cycloaddition reaction . The optimized bond lengths of C–C, C–N, and C–O in the 4-quinolone-3-carboxylic acid calculated by B3LYP/6-31G*, HF/6-31G*, M05-2x/6-31G* methods are in good agreement with the molecular structure .

Chemical Reactions Analysis

The compound has been used in multicomponent 1,3-dipolar cycloaddition reactions of azomethine ylides with new (E)-4-oxo-6-(3-phenyl-acryloyl)-1,4-dihydroquinoline-3-carboxylic acids in good yields with high regioselectivity .

Physical And Chemical Properties Analysis

The IR spectrum of compound showed two intense absorption bands at 1721, (1685 cm^-1) due to carboxylic acid and oxindole carbonyl functions, respectively .

科学研究应用

抗菌活性

研究表明,与6-乙酰基-4-氧代-1,4-二氢喹啉-3-羧酸密切相关的1,4-二氢-4-氧代喹啉-3-羧酸的衍生物表现出显着的抗菌活性。例如,Koga等人(1980)的一项研究重点关注了这些化合物的抗菌活性,特别是对革兰氏阳性菌和革兰氏阴性菌的活性,讨论了构效关系(Koga, Itoh, Murayama, Suzue, & Irikura, 1980)。

神经递质受体拮抗剂

Carling等人(1992)研究了源自犬尿酸的2-羧基-1,2,3,4-四氢喹啉衍生物在NMDA受体上的甘氨酸位点的拮抗活性。这项研究突出了这些化合物在神经科学和药理学中的潜力(Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992)。

有机化学中的氧化官能化

Ueda、Yoshida和Tokuyama(2014)探索了四氢异喹啉中苄基C-H键的氧化官能化,展示了6-乙酰基-4-氧代-1,4-二氢喹啉-3-羧酸在有机合成和化学反应中的相关性(Ueda, Yoshida, & Tokuyama, 2014)。

潜在治疗应用

结构上与6-乙酰基-4-氧代-1,4-二氢喹啉-3-羧酸相似的3,4-二氢异喹啉-3-羧酸衍生物因其治疗潜力而受到研究。Solecka等人(2014)合成了这些衍生物并测试了它们的活性,如自由基清除和酶抑制,表明它们可能用于治疗氧化应激相关疾病(Solecka, Guśpiel, Postek, Ziemska, Kawȩcki, Łęczycka, Osior, Pietrzak, Pypowski, & Wyrzykowska, 2014)。

生物医学分析中的荧光标记

Hirano等人(2004)研究了6-甲氧基-4-喹啉酮(一种源自5-甲氧基吲哚-3-乙酸的氧化产物),作为生物医学分析中荧光标记试剂的潜力,表明喹啉衍生物在分析化学中的用途(Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004)。

作用机制

未来方向

属性

IUPAC Name |

6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPPQKOHRGIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)